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Compound of Interest

Compound Name: Benzene, [(1-chloroethyl)thio]-

Cat. No.: B3047218

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroethylthiobenzene encompasses a group of organosulfur compounds with a chlorine
atom and an ethylthio group attached to a benzene ring. The relative positions of these
substituents (ortho, meta, and para) give rise to three structural isomers: 2-
chloroethylthiobenzene, 3-chloroethylthiobenzene, and 4-chloroethylthiobenzene. A
comprehensive understanding of the physicochemical properties of these compounds is
fundamental for their application in research and development, particularly in fields such as
medicinal chemistry and materials science. These properties govern the behavior of the
molecules in various systems, influencing their solubility, absorption, distribution, metabolism,
and excretion (ADME) characteristics, as well as their potential for chemical synthesis and

formulation.

This technical guide provides a summary of the available physicochemical data for the
chloroethylthiobenzene isomers. It is important to note that experimentally determined data for
these specific compounds are limited in publicly accessible literature. Therefore, this guide also
furnishes detailed experimental protocols based on internationally recognized OECD guidelines
for the determination of key physicochemical parameters.

Data Presentation
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The following tables summarize the known physicochemical properties of the
chloroethylthiobenzene isomers. The scarcity of reported experimental values is highlighted,
and these tables can serve as a template for recording future experimentally determined data.

Table 1: General Properties of Chloroethylthiobenzene Isomers

2- 3- 4-
Property Chloroethylthioben Chloroethylthioben Chloroethylthioben
zene zene zene
CAS Number Not available Not available 5120-72-9
Molecular Formula CsHoCIS CsHoCIS CsHsCIS
Molecular Weight 172.68 g/mol 172.68 g/mol 172.68 g/mol
Appearance Data not available Data not available Data not available

Table 2: Physical Properties of Chloroethylthiobenzene Isomers

2- 3- 4-
Property Chloroethylthioben Chloroethylthioben Chloroethylthioben
zene zene zene
Melting Point Data not available Data not available Data not available
Boiling Point Data not available Data not available Data not available
Density Data not available Data not available Data not available

Refractive Index

Data not available

Data not available

Data not available

Vapor Pressure

Data not available

Data not available

Data not available

Table 3: Chemical Properties of Chloroethylthiobenzene Isomers
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2- 3- 4-
Property Chloroethylthioben Chloroethylthioben Chloroethylthioben
zene zene zene
Water Solubility Data not available Data not available Data not available
logP (Octanol-Water ) ) )
- o Data not available Data not available Data not available
Partition Coefficient)
pKa Data not available Data not available Data not available

Experimental Protocols

Given the limited availability of experimental data, the following section details the standard
methodologies for determining key physicochemical properties, primarily based on the OECD
Guidelines for the Testing of Chemicals. These protocols are essential for researchers who
need to generate reliable data for chloroethylthiobenzene isomers or other novel compounds.

Melting Point/Melting Range Determination (OECD
Guideline 102)

The melting point is the temperature at which a substance transitions from a solid to a liquid
state at atmospheric pressure.[1] It is a critical indicator of purity, with impure substances
typically exhibiting a depressed and broader melting range.[2][3]

Methodology:

o Capillary Method: A small, powdered sample of the substance is packed into a capillary tube.
[4] This tube is then heated in a controlled manner in a liquid bath or a metal block
apparatus.[1][2] The temperatures at which melting begins and is complete are recorded as
the melting range.[2]

« Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA): These
thermal analysis techniques can also be used to determine the melting point by measuring
the heat flow to or from the sample as a function of temperature.[1]

Boiling Point Determination (OECD Guideline 103)
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The boiling point is the temperature at which the vapor pressure of a liquid equals the
surrounding atmospheric pressure.[5][6]

Methodology:

o Ebulliometer Method: This method involves measuring the boiling temperature of the liquid in
an apparatus equipped with a device to prevent superheating.

e Dynamic Method: The boiling point is determined by measuring the temperature at which the
vapor pressure of the substance reaches a specific value.[5]

« Distillation Method: For this method, the substance is distilled, and the temperature of the
vapor is measured.[7] This is suitable for determining the boiling range of mixtures.[8]

 Siwoloboff Method (Micro-boiling Point): A small amount of the liquid is heated in a tube
along with an inverted capillary tube.[9][10] The boiling point is the temperature at which a
continuous stream of bubbles emerges from the capillary, and upon cooling, the liquid is
drawn back into the capillary.[9]

Water Solubility Determination (OECD Guideline 105)

Water solubility is the saturation mass concentration of a substance in water at a given
temperature.[11][12] It is a crucial parameter for assessing the environmental fate and
bioavailability of a compound.

Methodology:

o Flask Method: Suitable for substances with solubilities above 10-2 g/L.[11] An excess of the
substance is agitated in water at a constant temperature until equilibrium is reached. The
concentration of the dissolved substance in the aqueous phase is then determined
analytically after separating the undissolved solid.

e Column Elution Method: Recommended for substances with solubilities below 10-2 g/L.[11] A
column is packed with an inert support material coated with the test substance. Water is
passed through the column at a slow, constant rate, and the concentration of the substance
in the eluate is measured over time until a plateau is reached.
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o Slow-Stir Method: This method is particularly useful for difficult-to-test substances. It involves
slow and controlled stirring of the substance in water to achieve saturation without forming a
vortex, which helps to avoid the formation of emulsions or micro-droplets.

Octanol-Water Partition Coefficient (logP) Determination
(OECD Guidelines 107, 117, 123)

The octanol-water partition coefficient (P) is the ratio of the equilibrium concentrations of a
dissolved substance in a two-phase system of n-octanol and water. It is a key indicator of a
substance's lipophilicity and is widely used to predict the environmental partitioning and
biological uptake of chemicals.

Methodology:

» Shake Flask Method (OECD 107): This is the traditional method where the test substance is
dissolved in either n-octanol or water, and the two phases are shaken together until
equilibrium is reached. The phases are then separated, and the concentration of the
substance in each phase is determined. This method is suitable for logP values in the range
of -2 to 4.

e High-Performance Liquid Chromatography (HPLC) Method (OECD 117): This method uses
reversed-phase HPLC to estimate the logP value based on the retention time of the
substance on a nonpolar stationary phase. It is a rapid method suitable for a wide range of
logP values (0 to 6).

e Slow-Stirring Method (OECD 123): This method is preferred for highly lipophilic substances
(logP > 5) or for substances that are surface-active, as it minimizes the formation of
emulsions. The two phases are stirred slowly for an extended period to allow for equilibrium
to be reached.

Visualizations
Experimental Workflow for Physicochemical
Characterization

The following diagram illustrates a general workflow for the experimental determination of the
key physicochemical properties of a chemical substance like chloroethylthiobenzene.
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General workflow for physicochemical characterization.

As chloroethylthiobenzene is a synthetic chemical compound, it does not have inherent
biological signaling pathways. Therefore, a diagram illustrating such pathways is not applicable.
The provided workflow diagram is a more relevant and practical visualization for the intended
audience of researchers and scientists.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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